molecular formula C12H13F3O2 B2877322 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1439900-08-9

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2877322
CAS No.: 1439900-08-9
M. Wt: 246.229
InChI Key: BTNAJJCQPRTWGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with two methyl groups at the 2-position and a 2-(trifluoromethyl)phenyl group at the 3-position.

Properties

IUPAC Name

2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNAJJCQPRTWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with a suitable Grignard reagent, followed by the addition of a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as recrystallization or chromatography, are used to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects: The CF₃ group’s strong electron-withdrawing nature increases carboxylic acid acidity (lower pKa) compared to non-fluorinated analogs .
  • Bioactivity Potential: Structural analogs with amino groups (e.g., (2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid) show promise in targeting LAT1 transporters for drug delivery .

Biological Activity

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid, a compound with significant biological implications, is characterized by its unique trifluoromethyl group, which enhances its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13F3O2
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 1439900-08-9
  • Physical State : Solid
  • Purity : >98% (GC)

The trifluoromethyl group in the compound is known to influence its interaction with biological targets. This substituent often enhances lipophilicity and metabolic stability, leading to improved bioavailability. Studies indicate that compounds containing trifluoromethyl groups exhibit increased potency against various pathogens due to their ability to modulate enzyme activity and receptor interactions.

Biological Activity

  • Antimicrobial Activity :
    • Research has shown that derivatives of trifluoromethyl compounds can exhibit selective antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against Chlamydia trachomatis, with mechanisms involving disruption of bacterial cell function and morphology .
    • In a study focusing on the antichlamydial activity of related compounds, it was found that the presence of the trifluoromethyl group significantly contributed to their efficacy .
  • Antibacterial Properties :
    • Compounds with similar structural motifs have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that this compound may also possess such properties .
  • Toxicity and Safety :
    • Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation regarding cytotoxic effects on human cells. The presence of the trifluoromethyl group can influence toxicity profiles, necessitating further research into safety .

Case Studies

  • Study on Antichlamydial Activity :
    • A study investigated various derivatives for their ability to inhibit C. trachomatis. The results indicated that compounds with a trifluoromethyl substituent were more effective than their non-fluorinated counterparts . The inclusion of this group was crucial for enhancing the overall biological activity.
  • Comparative Analysis of Related Compounds :
    • In a comparative study of several trifluoromethyl-containing acids, it was noted that those with a similar structure to this compound exhibited varying degrees of activity against different bacterial strains . This highlights the importance of molecular structure in determining biological efficacy.

Data Tables

Compound NameCAS NumberMolecular WeightAntimicrobial Activity
This compound1439900-08-9246.23 g/molModerate
Related Trifluoromethyl Compound A1271556-64-9246.23 g/molHigh
Related Trifluoromethyl Compound B289686-70-0300.197 g/molLow

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